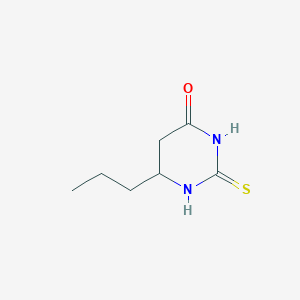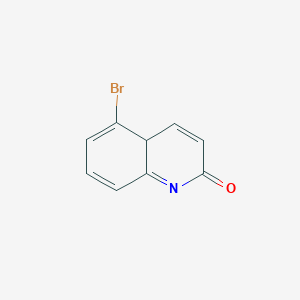
5-bromo-4aH-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a keto group at the 2nd position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinolin-2(1H)-one can be achieved through several methods. One common approach involves the bromination of quinolin-2(1H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as acetic acid or chloroform under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 5-Bromoquinolin-2(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
5-Bromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-2,5-dione derivatives.
Reduction Reactions: Reduction of the keto group can yield 5-bromoquinolin-2-ol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted quinolin-2(1H)-one derivatives, quinoline-2,5-dione, and 5-bromoquinolin-2-ol.
科学研究应用
5-Bromoquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-Bromoquinolin-2(1H)-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
2-Amino-5-bromoquinoline: Similar structure but with an amino group instead of a keto group.
5-Bromoquinolin-2-amine: Contains an amine group at the 2nd position instead of a keto group.
Uniqueness
5-Bromoquinolin-2(1H)-one is unique due to the presence of both a bromine atom and a keto group, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC 名称 |
5-bromo-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-6H |
InChI 键 |
WLWMEUCXNZPHNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C=CC2C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


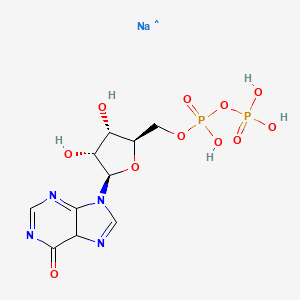
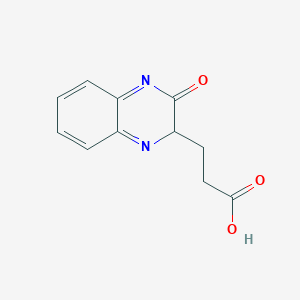
![4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid](/img/structure/B12358890.png)
![5-methyl-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12358905.png)
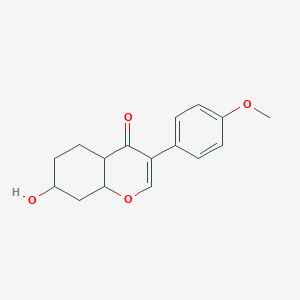
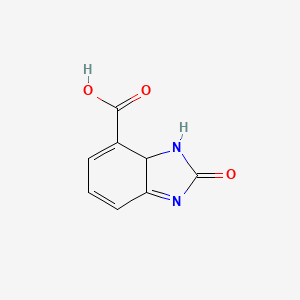

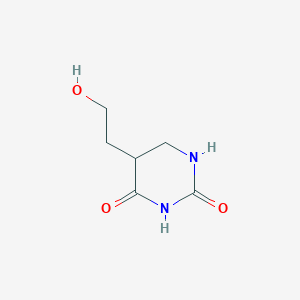

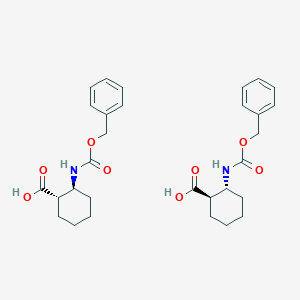
![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide](/img/structure/B12358937.png)

